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molecular formula C19H18Cl2N2S B8347763 7,8-Dichloro-10-(4-methylpiperazino)dibenzo(b,f)thiepine

7,8-Dichloro-10-(4-methylpiperazino)dibenzo(b,f)thiepine

Cat. No. B8347763
M. Wt: 377.3 g/mol
InChI Key: MREKMWBNSWSCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04238611

Procedure details

1-Methylpiperazine (15.0 g), followed by titanium tetrachloride (3.1 g) in benzene (45 ml), was added to a warm solution of 7,8-dichlorodibenzo(b,f)thiepine-10(11H)-one (8.85 g) (its preparation is described in Example 8) in benzene (75 ml). The mixture was refluxed while stirring for 28 hours, cooled and decomposed with water (100 ml). The resultant precipitate was filtered and washed with benzene and water. The benzene layer in the filtrate was separated, washed with water, dried over magnesium sulfate and taken down. The enamine base, obtained in nearly quantitative yield, was purified by crystallization from ethanol, m.p. 157°-159° C. Neutralization with maleic acid in ethanol yields the maleate, C23H22Cl2N2O4S, which is crystallized from ethanol; m.p. 229°-232° C.
Quantity
15 g
Type
reactant
Reaction Step One
Name
7,8-dichlorodibenzo(b,f)thiepine-10(11H)-one
Quantity
8.85 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four
Quantity
3.1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Cl:8][C:9]1[C:24]([Cl:25])=[CH:23][C:12]2[C:13](=O)[CH2:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[S:17][C:11]=2[CH:10]=1.O>C1C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[Cl:8][C:9]1[C:24]([Cl:25])=[CH:23][C:12]2[C:13]([N:5]3[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]3)=[CH:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[S:17][C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
7,8-dichlorodibenzo(b,f)thiepine-10(11H)-one
Quantity
8.85 g
Type
reactant
Smiles
ClC1=CC2=C(C(CC3=C(S2)C=CC=C3)=O)C=C1Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
3.1 g
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was filtered
WASH
Type
WASH
Details
washed with benzene and water
CUSTOM
Type
CUSTOM
Details
The benzene layer in the filtrate was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
ClC1=CC2=C(C(=CC3=C(S2)C=CC=C3)N3CCN(CC3)C)C=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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